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Compound of Interest

Compound Name:
4-(Methoxymethoxy)phenylboronic

acid

CAS No.: 162662-27-3

Cat. No.: B062682

Get Quote

Executive Summary & Compound Profile
4-(Methoxymethoxy)phenylboronic acid (CAS: 162662-27-3) is a specialized organoboron

reagent used primarily in Suzuki-Miyaura cross-coupling reactions where the phenolic hydroxyl

group requires protection.[1] The methoxymethyl (MOM) ether serves as a robust protecting

group that is stable to basic coupling conditions but easily cleaved under mild acidic conditions,

making this compound a critical building block in the total synthesis of natural products (e.g.,

isoflavones like Kraussianone 1) and medicinal chemistry scaffolds.
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Property Data

CAS Number 162662-27-3

Formula C₈H₁₁BO₄

MW 181.98 g/mol

Appearance White to cream-white solid

Solubility
Soluble in DMSO, MeOH, Acetone; sparingly

soluble in non-polar solvents.

Synthesis & Preparation Workflow
The synthesis of 4-(methoxymethoxy)phenylboronic acid typically proceeds via a three-step

sequence starting from 4-iodophenol (or 4-bromophenol). The workflow ensures the installation

of the acid-labile MOM group before the generation of the nucleophilic aryl-metal species

required for borylation.

Experimental Logic
Protection: The phenol is protected using chloromethyl methyl ether (MOMCl) and a base

(DIPEA or NaH). This prevents proton quenching during the lithiation step.

Metal-Halogen Exchange: The aryl iodide is treated with n-butyllithium or

isopropylmagnesium chloride to generate the aryl-lithium/magnesium species.

Borylation: The nucleophilic aryl species attacks a trialkyl borate (e.g., triisopropyl borate),

followed by acidic hydrolysis to yield the free boronic acid.
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4-MOM-Iodobenzene
(Precursor)
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Borylation
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Figure 1: Synthetic pathway for the generation of 4-(Methoxymethoxy)phenylboronic acid
from 4-iodophenol.
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Spectroscopic Characterization (NMR Data)[2][3][4]
[5][6][7][8][9]
Accurate interpretation of the NMR spectrum is vital for verifying the integrity of the MOM

protecting group and the boronic acid functionality. The MOM group introduces distinct signals

that must be differentiated from solvent peaks (e.g., Methanol-d4 residue).

1H NMR Assignment (DMSO-d6)
The following data represents the standardized chemical shifts observed for this compound.

Note that boronic acid protons are exchangeable and their visibility depends on water content

and solvent choice (DMSO-d6 is preferred over CDCl₃).

Position
Shift (δ
ppm)

Multiplicity Integral
Coupling
(Hz)

Assignment

B-OH 8.00 Broad Singlet 2H -

Boronic Acid

Hydroxyls

(Variable)

Ar-H (ortho to

B)
7.75 - 7.90 Doublet (d) 2H J ≈ 8.5

Aromatic

Protons

(Deshielded)

Ar-H (ortho to

O)
6.95 - 7.05 Doublet (d) 2H J ≈ 8.5

Aromatic

Protons

(Shielded)

O-CH₂-O 5.20 - 5.25 Singlet (s) 2H -
Methylene of

MOM Group

O-CH₃ 3.38 - 3.42 Singlet (s) 3H -
Methoxy of

MOM Group

Key Diagnostic Signals:

The MOM Methylene: The singlet around 5.2 ppm is the most diagnostic peak. If this shifts or

splits, it may indicate hydrolysis back to the phenol.
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The Boronic Acid: In dry DMSO-d6, the B(OH)₂ protons appear as a broad singlet near 8.0

ppm. In the presence of D₂O exchange, this peak disappears.

Precursor Comparison (CDCl₃)
To validate synthesis success, compare the product spectrum with the 4-methoxymethoxy-1-

iodobenzene precursor. The shift of the aromatic protons ortho to the functional group is the

primary indicator of conversion.

Compound Solvent
Ortho-H (to
Group)

MOM (-
CH₂-)

MOM (-CH₃) Ref

Iodide

Precursor
CDCl₃ δ 7.56 (d) δ 5.14 (s) δ 3.46 (s) [1]

Boronic Acid DMSO-d6 δ 7.85 (d) δ 5.22 (s) δ 3.40 (s) [2]

Note: The downfield shift from ~7.56 (Iodide) to ~7.85 (Boronic Acid) confirms the successful

lithiation and borylation, as the boron atom is less electron-donating than iodine in this context

due to the empty p-orbital accepting electron density.

Experimental Protocols
Protocol A: NMR Sample Preparation
Boronic acids are prone to dehydration, forming cyclic boroxines (anhydrides). This equilibrium

can complicate NMR analysis.

Solvent Choice: Use DMSO-d6 rather than CDCl₃. Boronic acids are more soluble in DMSO,

and the solvent's hydrogen-bonding capability stabilizes the monomeric acid form,

preventing boroxine formation.

Concentration: Prepare a solution of ~10 mg in 0.6 mL DMSO-d6.

Water Suppression: If the sample contains water, the B(OH)₂ peak may broaden or merge

with the H₂O signal (approx. 3.33 ppm in DMSO).

Protocol B: Handling & Stability
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Storage: Store at 2-8°C. Boronic acids can slowly dehydrate to boroxines upon standing.

Re-hydration: If the NMR shows complex multiplets in the aromatic region (indicating a

mixture of acid and boroxine), add a drop of D₂O or shake with aqueous base during the

reaction workup to hydrolyze the anhydride back to the free acid.

Application Logic: Suzuki-Miyaura Coupling
The utility of 4-(methoxymethoxy)phenylboronic acid lies in its orthogonality. It allows for the

coupling of a phenol equivalent without interference from the acidic proton.
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Figure 2: Application of the reagent in orthogonal protecting group strategies.
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The MOM group remains intact during the basic conditions of the Suzuki coupling (typically

K₂CO₃ or Cs₂CO₃), allowing for subsequent selective deprotection using dilute acid (e.g., 2M

HCl or TFA) to reveal the free phenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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